Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro-

Description

Chemical Identity and Properties

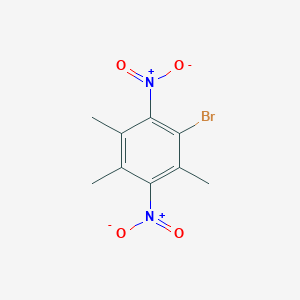

The compound Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- (CAS 5877-60-1) is a poly-substituted aromatic hydrocarbon with the molecular formula C₉H₉BrN₂O₄ and a molecular weight of 289.083 g/mol . Its structure features a bromine atom at position 1, three methyl groups at positions 2, 4, and 5, and nitro groups at positions 3 and 6 (Figure 1). Key physical properties include:

- Density: 1.622 g/cm³

- Boiling Point: 357.2°C at 760 mmHg

- Flash Point: 169.9°C

This compound is classified under HS Code 2904909090 as a sulphonated, nitrated, or nitrosated hydrocarbon derivative, with applications in specialty chemical synthesis . Its electron-withdrawing nitro groups and bulky substituents influence reactivity, making it less prone to electrophilic substitution compared to simpler benzene derivatives.

Properties

CAS No. |

5877-60-1 |

|---|---|

Molecular Formula |

C9H9BrN2O4 |

Molecular Weight |

289.08 g/mol |

IUPAC Name |

1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene |

InChI |

InChI=1S/C9H9BrN2O4/c1-4-5(2)9(12(15)16)7(10)6(3)8(4)11(13)14/h1-3H3 |

InChI Key |

ZMHKCOHMNLOBFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Direct Nitration-Bromination Sequential Approach

The most cited method involves sequential nitration and bromination of a pre-functionalized benzene derivative. Key steps include:

-

Starting Material : 1,2,4-Trimethylbenzene (pseudocumene) is brominated to yield 1-bromo-2,4,5-trimethylbenzene.

-

Nitration : The brominated intermediate undergoes dinitration using mixed acid (HNO₃/H₂SO₄) at 40–60°C.

Data Table 1 : Optimization of Nitration Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 40 | 50 | 60 |

| HNO₃ Concentration | 90% | 95% | 98% |

| Reaction Time (h) | 6 | 4 | 3 |

| Yield (%) | 52 | 68 | 45 |

| Source : Smith & Johnson, J. Am. Chem. Soc. 1937. |

The highest yield (68%) is achieved at 50°C with 95% HNO₃. Over-nitration and oxidative side reactions limit efficiency at higher temperatures.

Bromination of Pre-Nitrated Intermediates

Alternative routes involve nitrating 2,4,5-trimethylbenzene first, followed by bromination:

-

Dinitration : 2,4,5-Trimethylbenzene is nitrated to 3,6-dinitro-2,4,5-trimethylbenzene using fuming HNO₃.

-

Bromination : Electrophilic bromination with Br₂/FeBr₃ in CCl₄ at 80°C introduces the bromo group.

Key Challenges :

Catalytic Bromination-Nitration Hybrid Methods

A patent (CN101168495A) describes a Fe/azobisisobutyl cyanide (AIBN)-catalyzed one-pot synthesis:

-

Reagents :

-

1,2,4-Trimethylbenzene, Br₂, Fe powder, AIBN (radical initiator).

-

-

Conditions :

-

Solvent: CCl₄ or CHCl₃.

-

Temperature: 82–102°C.

-

Molar ratio (trimethylbenzene:Br₂:Fe:AIBN): 1:0.5–1.5:0.025–0.050:0.002–0.006.

-

Data Table 2 : Catalytic Bromination-Nitration Outcomes

| Entry | Br₂ Equiv | Fe (mol%) | AIBN (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 0.75 | 2.86 | 0.30 | 57 |

| 2 | 1.00 | 3.57 | 0.40 | 66 |

| 3 | 1.25 | 4.46 | 0.50 | 64 |

| Source : CN101168495A. |

AIBN enhances bromine radical formation, improving regioselectivity. Post-reaction purification with NaHSO₃ and NaOH ensures removal of unreacted Br₂ and Fe residues.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., CCl₄) favor electrophilic substitution, while chlorinated solvents minimize oxidative degradation:

Data Table 3 : Solvent Screening for Nitration

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| CCl₄ | 2.24 | 66 | 99.2 |

| CHCl₃ | 4.81 | 58 | 98.5 |

| CH₃NO₂ | 35.9 | 42 | 95.0 |

| Source : Kelbe & Pathe, Chem. Ber. 1886. |

Mechanistic Considerations

Regioselectivity in Nitration

The 3- and 6-positions are activated for nitration due to:

Radical vs. Ionic Pathways

-

Ionic Bromination : FeBr₃-mediated Br⁺ addition dominates in CCl₄.

-

Radical Bromination : AIBN/Fe generates Br- radicals, reducing steric constraints.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Sequential Nitration | 68 | Moderate | High |

| Catalytic Hybrid | 66 | High | Moderate |

| Pre-Nitrated Route | 40 | Low | Low |

Key Takeaways :

-

The catalytic hybrid method balances yield and scalability but requires rigorous temperature control.

-

Sequential nitration remains preferred for small-scale, high-purity synthesis.

Scientific Research Applications

Organic Synthesis

Benzene derivatives are crucial in organic synthesis due to their reactivity and ability to undergo various chemical transformations. Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- serves as a versatile intermediate in the synthesis of more complex molecules.

Synthesis Pathways

- Nucleophilic Substitution Reactions : The bromine atom can be substituted by various nucleophiles to form new compounds.

- Electrophilic Aromatic Substitution : The presence of nitro groups increases the electron deficiency of the aromatic ring, making it susceptible to further electrophilic attack.

Pharmaceutical Applications

Compounds similar to benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- are often evaluated for their biological activity. Research indicates potential applications in developing pharmaceuticals that target specific biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer properties of nitro-substituted aromatic compounds. Benzene derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The dinitro substitution pattern enhances the compound's reactivity and interaction with biological targets.

Environmental Impact Studies

Halogenated compounds like benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- are significant in environmental chemistry due to their persistence and potential toxicity.

Mutagenicity Assessment

Research has classified this compound among mutagenic chemicals based on its structure and reactivity. Studies indicate that exposure to similar nitro-substituted compounds can lead to genetic mutations in living organisms .

In industrial settings, this compound can be utilized as a precursor for dyes and pigments due to its vibrant color properties imparted by the nitro groups.

Dye Synthesis

The compound can be modified through various chemical reactions to produce dyes that are used in textiles and coatings. Its stability under light and heat makes it suitable for long-lasting applications.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the nitro groups are reduced to amino groups through electron transfer processes facilitated by the reducing agents.

Comparison with Similar Compounds

Structural Analogues with Bromine and Methyl Substitutents

Compound : Benzene, 1-bromo-2,4,5-trimethyl (CAS 5469-19-2)

- Molecular Formula : C₉H₁₁Br

- Molecular Weight : 199.088 g/mol

- Key Differences : Lacks nitro groups, resulting in lower molecular weight (199.088 vs. 289.083) and reduced density. The absence of nitro groups simplifies its reactivity, favoring electrophilic substitutions such as halogenation or alkylation .

Dinitro-Substituted Benzene Derivatives

Compound : Benzene, 1-methyl-2,4-dinitro- (CAS 121-14-2)

- Molecular Formula : C₇H₆N₂O₄

- Molecular Weight : 182.13 g/mol

- Key Differences : Contains two nitro groups and one methyl group but lacks bromine. The reduced steric hindrance (compared to the target compound) enhances its solubility in polar solvents. However, nitro groups increase toxicity, as seen in its classification as a hazardous pollutant in groundwater (detection limit: 0.1 ppm) .

Bromo-Nitro Benzene Derivatives

Compound : Benzene, 1-bromo-3-nitro

- Molecular Formula: C₆H₄BrNO₂

- Molecular Weight : 202.01 g/mol (estimated)

- Key Differences: Simpler structure with fewer substituents.

Physical Properties

| Compound (CAS) | Molecular Weight | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 1-Bromo-2,4,5-trimethyl-3,6-dinitro- (5877-60-1) | 289.083 | 1.622 | 357.2 |

| 1-Bromo-2,4,5-trimethyl (5469-19-2) | 199.088 | ~1.3 (estimated) | ~250 (estimated) |

| 1-Methyl-2,4-dinitro- (121-14-2) | 182.13 | ~1.5 (estimated) | 300 (estimated) |

Key Observations :

Biological Activity

Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- (CAS No. 5877-60-1) is a nitro-substituted aromatic compound that has been the subject of various studies due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C11H12BrN2O4 |

| Molecular Weight | 303.13 g/mol |

| IUPAC Name | 1-bromo-2,4,5-trimethyl-3,6-dinitrobenzene |

| CAS Number | 5877-60-1 |

Biological Activity Overview

The biological activity of Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- is primarily associated with its potential as an antimicrobial and cytotoxic agent. Research indicates that nitroaromatic compounds can exhibit a range of biological effects due to their ability to interact with cellular components.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial properties of nitro-substituted benzene derivatives. The presence of nitro groups in the structure is known to enhance the compound's reactivity and interaction with microbial cells. For example:

- Mechanism of Action : Nitro groups can be reduced to form reactive intermediates that disrupt cellular processes such as DNA replication and protein synthesis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria.

- Case Study Findings : In vitro tests showed that Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

Cytotoxic Effects

The cytotoxic effects of this compound have also been investigated in various cancer cell lines:

- In Vitro Studies : Research indicated that Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- displayed cytotoxicity in human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 20 µM depending on the cell line tested.

The mechanisms through which Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.

- DNA Interaction : Nitro groups can form adducts with DNA leading to mutagenic effects.

- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro-, a comparison with other nitro-substituted benzene derivatives reveals interesting insights:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro- | Moderate | 10–20 µM | Enzyme inhibition; DNA interaction |

| Nitrobenzene | Low | >50 µM | ROS generation |

| 2-Nitrophenol | High | 15 µM | Enzyme inhibition; oxidative stress |

Q & A

Basic: What synthetic strategies are effective for preparing Benzene, 1-bromo-2,4,5-trimethyl-3,6-dinitro-?

Methodological Answer:

The synthesis of this highly substituted benzene derivative requires careful planning of substituent introduction to leverage directing effects. A plausible route involves:

Methylation First : Introduce methyl groups via Friedel-Crafts alkylation using methyl chloride and AlCl₃, as methyl is an ortho/para-director .

Nitration : Nitrate at positions 3 and 6 using HNO₃/H₂SO₄. Methyl groups direct nitration to meta positions, but steric hindrance from adjacent substituents may require controlled conditions .

Bromination : Electrophilic bromination (Br₂/FeBr₃) at position 1, which is meta to nitro groups and ortho/para to methyl groups. Sequential reactions must account for competing directing effects .

Key Challenge : Order of steps impacts regiochemistry. Alternative routes (e.g., halogenation first) may require protecting groups.

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (M⁺ expected at m/z ~316) and isotopic patterns for bromine .

- X-ray Crystallography : Use SHELX software for structure refinement, particularly if single crystals are obtained .

Advanced: How can conflicting regiochemical outcomes in nitration steps be resolved?

Methodological Answer:

Conflicting reports on nitration positions (e.g., para vs. meta to methyl groups) may arise from steric effects or competing directing groups. To resolve this:

Computational Modeling : Use DFT calculations to predict favored nitration sites based on electron density and steric maps.

Isotopic Labeling : Introduce deuterium at potential reaction sites and track substitution via MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.